molecular formula C12H11BrN2O B13934073 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one CAS No. 71540-69-7

6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B13934073
CAS No.: 71540-69-7
M. Wt: 279.13 g/mol
InChI Key: QYIZLJJFMAJKEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzamide with bromoacetaldehyde diethyl acetal in the presence of a base can lead to the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bromine substitution, which can enhance its reactivity and provide opportunities for further functionalization.

Properties

CAS No.

71540-69-7

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

6-bromo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H11BrN2O/c13-9-5-3-7-15-11(9)14-10-6-2-1-4-8(10)12(15)16/h1-2,4,6,9H,3,5,7H2

InChI Key

QYIZLJJFMAJKEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3C(=O)N2C1)Br

Origin of Product

United States

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